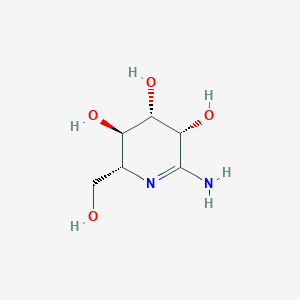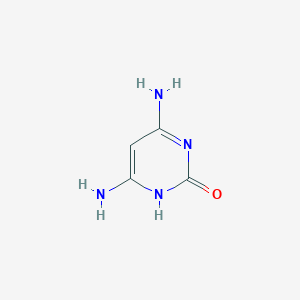
2-Ethyl-4-methylbenzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-methylbenzene-1,3-diamine, also known as Ethylbenzene diamine (EBDA), is a chemical compound that has been widely studied for its potential applications in various fields. EBDA belongs to the class of aromatic diamines and is primarily used in the production of polyurethane foams, coatings, and adhesives.
Mecanismo De Acción
EBDA acts as a cross-linking agent in the curing process of epoxy resins. It reacts with the epoxy groups of the resin to form a three-dimensional network, which imparts strength and rigidity to the cured product. The mechanism of action of EBDA in other applications is still under investigation.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of EBDA. However, it has been reported that EBDA is a skin sensitizer and can cause skin irritation upon contact. Therefore, proper safety measures must be taken while handling this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EBDA has several advantages as a curing agent for epoxy resins. It has a low viscosity, which allows for easy mixing with the resin. It also has a relatively long pot life, which provides sufficient time for processing and application. However, EBDA has certain limitations, such as its sensitivity to moisture and its tendency to form gels during storage.
Direcciones Futuras
There are several future directions for research on EBDA. One potential area of investigation is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the exploration of new applications for EBDA in fields such as biomedicine and nanotechnology. Additionally, further studies are needed to understand the mechanism of action and potential toxicity of EBDA.
Métodos De Síntesis
EBDA is synthesized through a multi-step reaction process. The first step involves the nitration of ethylbenzene to produce 2-nitroethylbenzene, which is then hydrogenated to obtain 2-ethylbenzene-1,3-diamine. Further alkylation of this compound with methyl iodide yields the final product, 2-Ethyl-4-methylbenzene-1,3-diamine.
Aplicaciones Científicas De Investigación
EBDA has been extensively studied for its potential applications in various fields such as materials science, organic chemistry, and medicinal chemistry. In materials science, EBDA is used as a curing agent for epoxy resins, which are widely used in the production of coatings, adhesives, and composites. In organic chemistry, EBDA is used as a building block for the synthesis of various organic compounds.
Propiedades
Número CAS |
151391-29-6 |
|---|---|
Nombre del producto |
2-Ethyl-4-methylbenzene-1,3-diamine |
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-ethyl-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C9H14N2/c1-3-7-8(10)5-4-6(2)9(7)11/h4-5H,3,10-11H2,1-2H3 |
Clave InChI |
CXBKCCFNNNPCLB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1N)C)N |
SMILES canónico |
CCC1=C(C=CC(=C1N)C)N |
Sinónimos |
1,3-Benzenediamine,2-ethyl-4-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




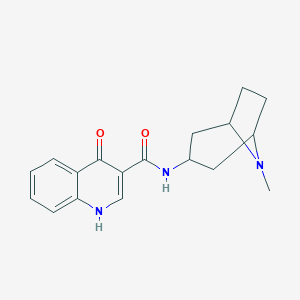
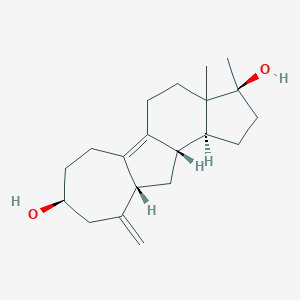
![(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B115708.png)


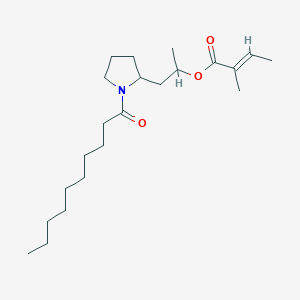
![2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B115717.png)




